3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group on the phenyl ring at the 2-position and a nitro group on the phenyl ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.
Reaction Conditions:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: 3-(2-Aminophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 3-(2-Formylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole or 3-(2-Carboxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Scientific Research Applications
3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The presence of the nitro group can also contribute to its activity by undergoing bioreductive activation in hypoxic conditions, which is relevant in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
- 3-(2-Methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both a methoxy group and a nitro group, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity, stability, and potential applications. The nitro group, in particular, can undergo various transformations, making the compound versatile for different chemical reactions and applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-5-3-2-4-12(13)14-16-15(22-17-14)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYJZZAKQEAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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